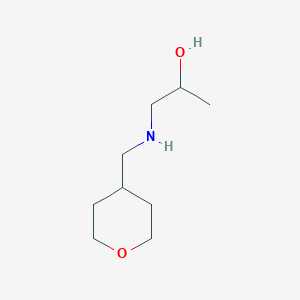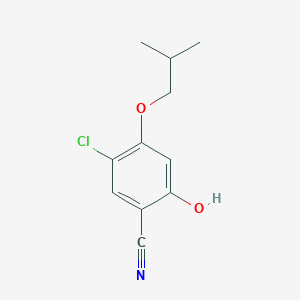![molecular formula C5H9NO2S B15230063 6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B15230063.png)
6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-thiabicyclo[310]hexane3,3-dioxide is a bicyclic compound that contains sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiirane derivative with an amine under acidic or basic conditions to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of 6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of amino derivatives.
Applications De Recherche Scientifique
6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and amino groups in the compound can form specific interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular pathways involving sulfur metabolism, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiabicyclo[3.1.0]hexane: Lacks the amino group, making it less reactive in certain chemical reactions.
6-Amino-3-thiabicyclo[3.1.0]hexane: Similar structure but without the dioxide functionality, leading to different chemical properties and reactivity.
3-Thiabicyclo[3.1.0]hexane-3,3-dioxide:
Uniqueness
6-Amino-3-thiabicyclo[3.1.0]hexane3,3-dioxide is unique due to the presence of both sulfur and amino groups within a bicyclic structure. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C5H9NO2S |
|---|---|
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C5H9NO2S/c6-5-3-1-9(7,8)2-4(3)5/h3-5H,1-2,6H2 |
Clé InChI |
OHGMDNVZDOEAHU-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2N)CS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B15230001.png)









